4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine
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Overview
Description
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine is a chemical compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol It is characterized by the presence of a morpholine ring attached to a 2-bromo-5-fluorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine typically involves the reaction of 2-bromo-5-fluorophenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-Chloro-5-fluorophenoxy)ethyl]morpholine
- 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine
- 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine
Uniqueness
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens can influence the compound’s electronic properties and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15BrFNO2 |
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Molecular Weight |
304.15 g/mol |
IUPAC Name |
4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine |
InChI |
InChI=1S/C12H15BrFNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
InChI Key |
BTUBQAUTPTVDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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